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Compound of Interest

Compound Name:
3-Bromo-4-

pyridinecarboxaldehyde

Cat. No.: B108003 Get Quote

This guide provides a detailed overview of the spectroscopic data for 3-Bromo-4-
pyridinecarboxaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The

following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with generalized experimental protocols for acquiring such

spectra. This document is intended for researchers, scientists, and professionals in drug

development who require a thorough understanding of the structural characterization of this

compound.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-Bromo-4-
pyridinecarboxaldehyde. This data is compiled from typical values for similar chemical

structures and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b108003?utm_src=pdf-interest
https://www.benchchem.com/product/b108003?utm_src=pdf-body
https://www.benchchem.com/product/b108003?utm_src=pdf-body
https://www.benchchem.com/product/b108003?utm_src=pdf-body
https://www.benchchem.com/product/b108003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 s 1H
Aldehyde proton (-

CHO)

~8.9 s 1H Pyridine H-2

~8.7 d 1H Pyridine H-6

~7.8 d 1H Pyridine H-5

Note: The aldehyde proton's chemical shift is characteristically downfield, typically appearing

between 9-10 ppm.[1][2] Protons on the pyridine ring are also deshielded and appear in the

aromatic region.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~192 Aldehyde Carbonyl (C=O)

~155 Pyridine C-2

~152 Pyridine C-6

~140 Pyridine C-4

~128 Pyridine C-5

~125 Pyridine C-3 (C-Br)

Note: The carbonyl carbon of an aldehyde typically resonates in the 190-200 ppm range.[1][2]

Infrared (IR) Spectroscopy
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3050 Medium C-H Stretch Aromatic (Pyridine)

~2850, ~2750 Medium C-H Stretch Aldehyde

~1710 Strong C=O Stretch Aldehyde Carbonyl

~1580, ~1470 Medium-Strong C=C Stretch
Aromatic (Pyridine)

Ring

~1200 Medium C-H in-plane bend Aromatic (Pyridine)

~1050 Medium C-Br Stretch Aryl Halide

~850 Strong C-H out-of-plane bend Aromatic (Pyridine)

Note: Aromatic compounds typically show C-H stretching above 3000 cm⁻¹ and ring stretching

vibrations in the 1400-1600 cm⁻¹ region.[3][4] The strong carbonyl (C=O) stretch for an

aldehyde is a key diagnostic peak, usually found around 1700 cm⁻¹.[2][5]

Mass Spectrometry (MS)
m/z Interpretation

185/187

Molecular Ion (M⁺) peak, showing the

characteristic isotopic pattern for one bromine

atom.

184/186 [M-H]⁺

156/158 [M-CHO]⁺

106 [M-Br]⁺

78 [C₅H₄N]⁺ (Pyridine fragment)

Note: Mass spectrometry involves ionizing molecules and separating them based on their

mass-to-charge ratio.[6][7] The presence of bromine results in a characteristic M+2 peak of

nearly equal intensity to the molecular ion peak due to the natural abundance of the ⁷⁹Br and

⁸¹Br isotopes.
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-4-
pyridinecarboxaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆). The solvent should be chosen based on the sample's solubility and to avoid overlapping

solvent peaks with signals of interest.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the

residual solvent peak.

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the tube in the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle

and a relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans is typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in

the ¹H NMR spectrum and identify the chemical shifts for all signals.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 3-Bromo-4-pyridinecarboxaldehyde with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment or the clean ATR

crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound. Identify the wavenumbers of the

major absorption bands.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Ionization:

Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized and

bombarded with a high-energy electron beam. This is a "hard" ionization technique that

often causes extensive fragmentation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b108003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage

needle, creating charged droplets. The solvent evaporates, leaving charged sample

molecules. This is a "soft" ionization technique that typically results in observing the

molecular ion.

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[8]

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Bromo-4-pyridinecarboxaldehyde.
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Caption: General workflow for the structural elucidation of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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